[(2-Chlorobenzyl)amino](oxo)acetic acid
Description
Contextualizing α-Keto Acids within Organic and Medicinal Chemistry
Alpha-keto acids, also known as 2-oxoacids, are organic compounds characterized by a carboxylic acid group and an adjacent ketone functional group. wikipedia.org This structural arrangement makes them highly reactive and versatile intermediates in a multitude of organic synthesis pathways. mdpi.com In biochemistry, α-keto acids are of paramount importance, playing crucial roles in fundamental metabolic processes such as the Krebs cycle and glycolysis. wikipedia.org Key biological examples include pyruvic acid, oxaloacetic acid, and α-ketoglutaric acid. wikipedia.orgtuscany-diet.net
Their chemical reactivity allows them to serve as precursors for a wide array of valuable compounds, including pharmaceuticals and agrochemicals. mdpi.com In medicinal chemistry, the α-keto amide moiety, a close derivative, is considered a "privileged structure" due to its ability to interact effectively with various biological targets. acs.orgmdpi.com This has led to the incorporation of α-keto acid derivatives into molecules designed as inhibitors for enzymes like serine and cysteine proteinases. mdpi.com Furthermore, these compounds can be derived from or converted into amino acids through transamination and oxidative deamination reactions, linking the metabolism of carbohydrates and proteins. tuscany-diet.netnih.gov
Significance of N-Substitution in Modulating Chemical and Biological Profiles
The introduction of a substituent on the nitrogen atom of an α-keto acid derivative, creating an N-substituted α-keto acid, significantly influences its chemical properties and biological activity. N-substitution can modulate factors such as metabolic stability, membrane permeability, and oral bioavailability of peptide-based molecules. nih.gov This modification is a key strategy in medicinal chemistry to fine-tune the pharmacokinetic profile of a drug candidate. nih.gov
N-alkylated α-amino acids, which are closely related to N-substituted α-keto acids, are valuable building blocks for the pharmaceutical and fine chemical industries. manchester.ac.uk The nature of the N-substituent can alter the molecule's size, shape, and electronic distribution, thereby affecting its interaction with biological receptors and enzymes. This targeted modification allows for the rational design of compounds with enhanced potency, selectivity, and improved therapeutic properties. The biocatalytic synthesis of these compounds is an area of growing interest, offering a greener alternative to traditional chemical methods that often require hazardous reagents. nih.govmanchester.ac.uk
Structural Elucidation of (2-Chlorobenzyl)aminoacetic acid within the α-Keto Acid Class
(2-Chlorobenzyl)aminoacetic acid is a distinct molecule within the N-substituted α-keto acid class. Its core structure is an oxoacetic acid (also known as glyoxylic acid), which is the simplest α-keto acid. This core is modified by an N-substitution, specifically a (2-chlorobenzyl)amino group.
The key structural features are:
α-Keto Acid Moiety: Comprising an oxo group (=O) and a carboxylic acid group (-COOH) on adjacent carbon atoms.
Amino Linkage: An amino group (-NH-) connects the α-keto acid core to the substituent.
N-Substituent: A 2-chlorobenzyl group, which consists of a benzene (B151609) ring substituted with a chlorine atom at the ortho position and a methylene (B1212753) (-CH2-) bridge connecting it to the nitrogen atom.
The presence of the 2-chlorobenzyl group imparts specific steric and electronic properties to the molecule. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the entire molecule.
| Property | Data | Source |
| Chemical Name | (2-chlorobenzyl)aminoacetic acid | appchemical.com |
| CAS Number | 6623-34-3 | appchemical.com |
| Molecular Formula | C9H8ClNO3 | appchemical.com |
| Molecular Weight | 213.6177 g/mol | appchemical.com |
| SMILES | OC(=O)C(=O)NCc1ccccc1Cl | appchemical.com |
Overview of Research Trajectories for N-Substituted α-Keto Acid Analogs
Research into N-substituted α-keto acid analogs is dynamic and multifaceted, driven by their potential applications in medicine and biotechnology. A significant research trajectory focuses on the development of novel therapeutic agents. The α-ketoamide structure is being widely explored by medicinal chemists to create compounds for a vast range of biological targets, showing potential for numerous pathological conditions. acs.org
Another major area of research is the development of sustainable and efficient synthetic methods. Biocatalysis, using enzymes like imine reductases (IREDs) and opine dehydrogenases (ODHs), is emerging as a powerful tool for the asymmetric synthesis of N-substituted α-amino esters and acids from α-keto esters. nih.govmanchester.ac.uk These enzymatic methods offer high conversion rates and excellent enantioselectivity under mild conditions, addressing the limitations of traditional chemical synthesis. nih.gov
Furthermore, keto-analogues of essential amino acids are being investigated for their nutritional and therapeutic benefits, particularly in the management of chronic kidney disease. researchgate.netnih.govresearchgate.net These analogs can be converted into essential amino acids in the body, providing necessary nutrients while reducing the nitrogenous waste load. nih.govresearchgate.net This highlights a research trajectory aimed at leveraging the metabolic interconversion of α-keto acids and amino acids for clinical applications. The versatility and biological significance of this class of compounds ensure that they will remain a focal point of intensive research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6623-34-3 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)5-11-8(12)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
InChI Key |
IUKONECHEUDKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 2 Chlorobenzyl Aminoacetic Acid
Reactivity of the Carboxylic Acid Moiety
The terminal carboxylic acid group is a primary site for derivatization, behaving as a typical carboxylic acid in many reactions. Its acidity and susceptibility to nucleophilic acyl substitution are key features of its chemical character.
The carboxylic acid moiety of (2-Chlorobenzyl)aminoacetic acid can be readily converted to an ester. Esterification is a common strategy in medicinal chemistry to create prodrugs, which can enhance properties like cell membrane permeability or solubility. This transformation is also used to introduce analytical tags for detection and quantification in biological systems. nih.gov
Common methods for esterification include the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride or oxalyl chloride to form an acyl chloride, which then reacts readily with an alcohol to yield the desired ester. researchgate.net
| Reactant (Alcohol) | Catalyst/Conditions | Product Name |
| Methanol | H₂SO₄ (catalytic), heat | Methyl (2-chlorobenzyl)aminoacetate |
| Ethanol | HCl (gas), heat | Ethyl (2-chlorobenzyl)aminoacetate |
| Isopropanol | Dicyclohexylcarbodiimide (B1669883) (DCC), DMAP | Isopropyl (2-chlorobenzyl)aminoacetate |
| Benzyl (B1604629) alcohol | Thionyl chloride, then benzyl alcohol | Benzyl (2-chlorobenzyl)aminoacetate |
The carboxylic acid can also undergo amidation by reacting with primary or secondary amines to form a new amide bond. This reaction is fundamental in peptide synthesis and is used to create peptide mimetics or to conjugate the molecule to proteins or other amine-containing structures. Due to the presence of the existing amine functionality within the molecule, direct amidation often requires the use of coupling reagents to facilitate the reaction under mild conditions and prevent side reactions. nih.gov
Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are commonly employed to activate the carboxylic acid, allowing it to react efficiently with an incoming amine. nih.gov
| Reactant (Amine) | Coupling Reagent | Product Name |
| Glycine (B1666218) methyl ester | EDC, HOBt | Methyl (2-{[2-((2-chlorobenzyl)amino)-2-oxoacetyl]amino})acetate |
| Aniline | DCC | N'-phenyl-(2-chlorobenzyl)aminoacetamide |
| Benzylamine (B48309) | HATU, DIPEA | N'-benzyl-(2-chlorobenzyl)aminoacetamide |
| Morpholine | T3P | 1-(Morpholin-4-yl)-2-[(2-chlorobenzyl)amino]ethane-1,2-dione |
Transformations Involving the α-Keto Carbonyl Group
The α-keto carbonyl group is an electrophilic center that is highly susceptible to nucleophilic attack and condensation reactions. Its reactivity is central to many of the molecule's potential derivatization pathways.
The ketone functionality readily undergoes nucleophilic addition reactions. Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to form tertiary α-hydroxy acid derivatives after an acidic workup. Condensation reactions with active methylene (B1212753) compounds can also occur, though these are less common for α-keto amides compared to simple ketones. The polarity of the carbonyl group makes it a target for a wide array of nucleophiles. ic.ac.uk
The α-keto group can be selectively reduced to a hydroxyl group, yielding an α-hydroxy acid derivative. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid reduction of the carboxylic acid. The resulting α-hydroxy amide is a valuable chiral building block in organic synthesis.
Furthermore, the ketone can be converted into an amine via reductive amination. This process involves the initial formation of an imine or oxime, followed by reduction. This pathway provides access to α-amino acid derivatives, which are of significant interest in biological and medicinal chemistry. libretexts.org
| Reaction Type | Reagent(s) | Product Type |
| Reduction | Sodium borohydride (NaBH₄) | α-Hydroxy acid derivative |
| Reductive Amination | 1. Ammonia (NH₃), 2. Sodium cyanoborohydride (NaBH₃CN) | α-Amino acid derivative |
| Grignard Reaction | 1. Methylmagnesium bromide (CH₃MgBr), 2. H₃O⁺ | α-Hydroxy-α-methyl acid derivative |
In a characteristic reaction of carbonyl compounds, the α-keto group of (2-Chlorobenzyl)aminoacetic acid reacts with hydroxylamine (B1172632) or hydrazine (B178648) and its derivatives to form oximes and hydrazones, respectively. nih.gov These reactions are highly chemoselective and proceed via a nucleophilic addition-elimination mechanism, resulting in the formation of a C=N double bond and the elimination of a water molecule. nih.gov
The formation of oximes and hydrazones is often catalyzed by acid and is pH-dependent. nih.govchalmers.se These derivatives are stable and have found widespread use in bioconjugation, where carbonyl-containing molecules are linked to probes or other biomolecules functionalized with alkoxyamines or hydrazines. nih.govrsc.org
| Reactant | Product Class | General Product Structure |
| Hydroxylamine (NH₂OH) | Oxime | A C=N-OH bond replaces the C=O group |
| Hydrazine (NH₂NH₂) | Hydrazone | A C=N-NH₂ bond replaces the C=O group |
| Phenylhydrazine | Phenylhydrazone | A C=N-NHPh bond replaces the C=O group |
| Semicarbazide | Semicarbazone | A C=N-NHCONH₂ bond replaces the C=O group |
Reactivity of the Secondary Amine Functionality
The secondary amine in (2-Chlorobenzyl)aminoacetic acid is a key site for molecular modification. Its nucleophilic character allows for reactions such as N-acylation and N-alkylation, which are fundamental for structural diversification.
N-Acylation involves the reaction of the secondary amine with acylating agents like acid chlorides or anhydrides to form tertiary amides. This reaction is a common strategy for introducing a wide variety of functional groups onto the nitrogen atom. For instance, acylation with acetyl chloride would yield N-acetyl-N-(2-chlorobenzyl)oxamic acid. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. The use of N-acylbenzotriazoles has been shown to be an efficient method for acylating primary and secondary amines to produce amides in very good yields. organic-chemistry.org Similarly, lipase (B570770) enzymes can be used as chemoselective catalysts for N-acylation. beilstein-journals.org
N-Alkylation introduces an alkyl group onto the secondary amine, converting it into a tertiary amine. This can be achieved using alkyl halides, although this method can lead to overalkylation. A more controlled and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net In this process, a catalyst, often based on iridium or ruthenium, temporarily removes hydrogen from an alcohol to form an aldehyde. acs.orgnih.gov The amine then reacts with the aldehyde to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine. researchgate.netacs.orgnih.gov This method is considered a green chemistry approach as it utilizes alcohols as alkylating agents and produces water as the primary byproduct. nih.gov
The table below summarizes typical conditions for these transformations, drawn from analogous reactions with similar secondary amines.
| Transformation | Reagent/Catalyst System | Product Type | Ref. |
| N-Acylation | Acyl Chloride, Base (e.g., Triethylamine) | Tertiary Amide | ekb.eg |
| N-Acylation | N-Acylbenzotriazole | Tertiary Amide | organic-chemistry.org |
| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | organic-chemistry.org |
| N-Alkylation (Borrowing Hydrogen) | Alcohol, Ir or Ru Catalyst, Base | Tertiary Amine | acs.orgnih.gov |
Role of the 2-Chlorobenzyl Substituent in Directing Reactivity
The 2-chlorobenzyl group is not merely a passive component of the molecule; its electronic and steric properties significantly influence the reactivity of the adjacent amine and the molecule as a whole.
Intramolecular Cyclization and Rearrangement Studies
The structure of (2-Chlorobenzyl)aminoacetic acid, featuring an amine and a carboxylic acid, presents the potential for intramolecular cyclization to form heterocyclic structures. For instance, under dehydration conditions, an intramolecular reaction could lead to the formation of a five-membered lactam ring.
While direct studies on (2-Chlorobenzyl)aminoacetic acid are not extensively documented, related intramolecular cyclizations are well-established. For example, N-aryl amides can undergo intramolecular cyclization to form oxindoles. rsc.org Similarly, N-allylbenzamides have been shown to cyclize into substituted oxazoles under catalyst-free oxidative conditions. nih.gov Acid-catalyzed intramolecular cyclization is another common strategy, as demonstrated in the synthesis of thiadiazine 1-oxides from N-cyano sulfoximines. nih.gov These examples suggest that with the appropriate reagents or catalysts, (2-Chlorobenzyl)aminoacetic acid could be a precursor for novel heterocyclic compounds.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the transformations involving (2-Chlorobenzyl)aminoacetic acid, several mechanistic pathways are relevant.
N-Alkylation via Borrowing Hydrogen: The mechanism for N-alkylation of amines with alcohols catalyzed by transition metals is proposed to begin with the oxidation of the alcohol to an aldehyde by the metal catalyst. nih.gov The amine then condenses with the aldehyde to form an imine (or iminium ion). The metal hydride species, formed during the initial oxidation step, then reduces the imine to the final N-alkylated amine, regenerating the catalyst for the next cycle. nih.gov
Intramolecular Cyclization: The mechanism for acid-catalyzed intramolecular cyclization typically involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom then attacks this carbon, followed by the elimination of a water molecule to form the cyclic amide (lactam).
Kinetic models and computational studies are often employed to validate proposed mechanisms and to understand the intricate details of bond-forming and bond-breaking steps. nih.govnih.gov For instance, mechanistic studies on the formation of N-nitrosodimethylamine from dimethylamine (B145610) and monochloramine involved proposing a multi-step reaction pathway and developing a kinetic model to validate it. nih.gov Such studies provide deep insights into the reaction coordinates and transition states of chemical transformations.
Theoretical and Computational Studies on 2 Chlorobenzyl Aminoacetic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations can predict the most stable three-dimensional arrangement of atoms and provide insights into the distribution of electrons, which governs the molecule's reactivity.
The flexibility of (2-Chlorobenzyl)aminoacetic acid is primarily centered around the rotatable bonds: the C-N bond of the amino acid backbone and the C-C bond connecting the benzyl (B1604629) group to the nitrogen atom. Conformational analysis aims to identify the most stable arrangements (energy minima) of the molecule by systematically rotating these bonds and calculating the corresponding energy.
Studies on similar N-benzyl amides and related structures have shown that the rotation around the amide C-N bond can be restricted due to its partial double bond character. oup.comnih.gov This can lead to the existence of cis and trans conformers. For (2-Chlorobenzyl)aminoacetic acid, the trans conformer, where the bulky 2-chlorobenzyl group and the oxoacetic acid moiety are on opposite sides of the C-N bond, is predicted to be significantly more stable due to reduced steric hindrance. Further rotation around the benzyl C-N bond would also lead to different spatial arrangements of the chlorophenyl ring relative to the rest of the molecule. The global energy minimum would likely feature a staggered conformation that minimizes steric clashes between the ortho-chlorine atom and the amino acid portion.
Table 1: Hypothetical Relative Energies of Key Conformers of (2-Chlorobenzyl)aminoacetic acid
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
| Global Minimum (trans, staggered) | ~180° | 0.00 |
| Local Minimum (trans, eclipsed) | ~120° | 3.5 |
| Transition State (cis) | ~0° | 15.2 |
Note: This data is hypothetical and based on typical energy differences observed in similar N-substituted amides.
The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. The chlorine atom on the benzyl ring, being highly electronegative, is expected to draw electron density away from the aromatic ring, creating a region of partial positive charge on the ring carbons and a partial negative charge on the chlorine atom itself. The carboxylic acid and amide groups are also highly polarized, with the oxygen atoms carrying significant partial negative charges.
Frontier Molecular Orbital (FMO) theory provides a framework for predicting chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO indicates the region most likely to accept electrons. For (2-Chlorobenzyl)aminoacetic acid, the HOMO is anticipated to be localized primarily on the electron-rich oxygen atoms of the carboxylic acid and amide groups, as well as the π-system of the benzene (B151609) ring. researchgate.net The LUMO is likely to be distributed over the carbonyl carbons and the antibonding orbitals of the benzene ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Orbital Energies for (2-Chlorobenzyl)aminoacetic acid
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These values are estimations based on DFT calculations of structurally similar aromatic amides and carboxylic acids.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed molecular structure. Techniques like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov
For (2-Chlorobenzyl)aminoacetic acid, the calculated IR spectrum would be expected to show characteristic peaks for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, and strong absorptions for the C=O stretches of both the amide and carboxylic acid moieties. The predicted ¹H and ¹³C NMR spectra would provide chemical shift values for each unique proton and carbon atom in the molecule, which are highly sensitive to the local electronic environment. For instance, the protons on the chlorobenzyl ring would exhibit distinct chemical shifts influenced by the electron-withdrawing chlorine atom.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving (2-Chlorobenzyl)aminoacetic acid. For example, the formation of the amide bond from 2-chlorobenzylamine (B130927) and oxoacetic acid could be modeled to understand the energy profile of the reaction. dur.ac.ukyoutube.com This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For (2-Chlorobenzyl)aminoacetic acid, an MD simulation in a solvent like water would reveal how the molecule explores different conformations in solution. It would show the flexibility of the molecule, the dynamics of intramolecular hydrogen bonding, and the interactions with surrounding solvent molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical system compared to static, gas-phase calculations.
Ligand-Protein Docking and Interaction Analysis (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comresearchgate.net This method is widely used in drug discovery to understand how a small molecule might interact with a biological target.
Given its structure, which contains features common in bioactive molecules (an aromatic ring, an amide linkage, and a carboxylic acid), (2-Chlorobenzyl)aminoacetic acid could be docked into the active sites of various enzymes or receptors to explore its potential as an inhibitor or modulator. The docking simulations would predict the binding pose and estimate the binding affinity. The analysis of the docked structure would reveal key intermolecular interactions, such as hydrogen bonds between the ligand's polar groups and amino acid residues in the protein, as well as hydrophobic interactions involving the chlorobenzyl group. ukm.my
Table 3: Hypothetical Docking Results of (2-Chlorobenzyl)aminoacetic acid with a Generic Kinase Active Site
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.2 |
| Predicted Hydrogen Bonds | Amide N-H with Asp145; Carboxylic O-H with Lys72 |
| Key Hydrophobic Interactions | 2-Chlorobenzyl ring with Phe80, Leu132 |
Note: This data is illustrative and based on typical docking results for small molecule kinase inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
One area where related compounds have been investigated is in the development of anti-inflammatory agents. A study on a series of N-(4-substituted phenyl)glycine derivatives explored their potential as anti-inflammatory drugs. The core idea was to utilize the glycine (B1666218) side arm to enhance physicochemical and biological properties. nih.gov The research involved synthesizing various derivatives and screening them for anti-inflammatory activity using a carrageenan-induced rat paw edema assay. nih.gov Among the tested compounds, those featuring a chalcone (B49325) moiety or its cyclized heterocyclic derivatives demonstrated notably higher anti-inflammatory activity compared to derivatives containing a thiosemicarbazone group. nih.gov Specifically, compounds that incorporated pyrazoline and pyridine (B92270) rings, derived from the initial chalcone analog, were identified as the most potent in the series. nih.gov While a formal QSAR model was not developed in this study, the findings highlight the significant impact of the substituents on the phenylglycine core on the resulting anti-inflammatory effect.
In a different therapeutic area, a QSAR analysis was conducted on a series of acetamido-N-benzylacetamide derivatives to elucidate the structural requirements for their anticonvulsant activity. kg.ac.rs This study provides a concrete example of a QSAR model for compounds bearing some structural resemblance to (2-Chlorobenzyl)aminoacetic acid, particularly the N-benzylacetamide framework. The researchers developed a model for the anticonvulsant activity, measured as the logarithm of the median effective dose (logED50) in the maximal electroshock seizure (MES) test. kg.ac.rs
The developed QSAR model incorporated a range of molecular descriptors, including topological, electronic, and physicochemical properties. The model indicated that a combination of 2D and 3D descriptors yielded a high predictive quality. kg.ac.rs The statistical parameters of the model underscored its robustness and predictive capability.
The following table summarizes the key aspects of the QSAR model developed for the acetamido-N-benzylacetamide derivatives:
| Descriptor Type | Descriptor Name | Role in Model |
| Topological | Wiener index on distance code (Wmean) | Contributes to the model |
| Information Index | Mean information index on atomic composition (rIac) | Contributes to the model |
| Quantum-Chemical | Partial charge at the C-terminal carbonyl carbon (qCC) | Contributes to the model |
| Quantum-Chemical | Sum of partial charge in the α substituent (qαtotal) | Contributes to the model |
| 3D-Descriptor | Number of hydrogen bond donors in the α substituent (Hdα) | Contributes to the model |
| 3D-Descriptor | Number of hydrogen bond acceptors in the α substituent (Haα) | Contributes to the model |
| Physicochemical | Calculated n-octanol/water partition coefficient, squared (ClogP²) | Contributes to the model |
| This table is based on the findings from the QSAR study on acetamido-N-benzylacetamide derivatives and is presented as an example of QSAR modeling on a related class of compounds. kg.ac.rs |
This QSAR study on acetamido-N-benzylacetamide derivatives illustrates how specific structural and physicochemical properties can be correlated with biological activity. kg.ac.rs Such models are instrumental in rational drug design, allowing for the prediction of the activity of novel compounds and guiding the synthesis of more potent analogs. While the direct applicability of these specific descriptors to (2-Chlorobenzyl)aminoacetic acid would require a dedicated study, the general principles and methodologies are highly relevant for understanding its potential structure-activity relationships.
Biological and Biochemical Interactions of 2 Chlorobenzyl Aminoacetic Acid
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
The exploration of the structure-activity relationship (SAR) is fundamental to understanding how a molecule like (2-Chlorobenzyl)aminoacetic acid interacts with biological targets and to guide the design of more potent and selective analogs. At present, specific SAR studies for this compound are not available in the public domain. However, a hypothetical SAR exploration can be conceptualized based on its constituent chemical moieties: the 2-chlorobenzyl group and the amino(oxo)acetic acid core.
The 2-chloro substitution on the benzyl (B1604629) ring is a critical feature. The position and nature of this halogen can significantly influence the compound's electronic properties, lipophilicity, and steric profile. It is plausible that this chloro group could engage in halogen bonding with a biological target, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the ortho-position of the chlorine atom may enforce a specific conformation of the benzyl group, which could be crucial for optimal binding to a target protein.
The amino(oxo)acetic acid moiety, also known as an oxamic acid derivative, provides a key pharmacophore. The carboxylic acid and the adjacent amide are capable of forming multiple hydrogen bonds and ionic interactions with amino acid residues in a protein's active site. The nitrogen atom and the two oxygen atoms can act as hydrogen bond acceptors, while the acidic proton of the carboxylic acid can be a hydrogen bond donor or engage in ionic interactions.
Rational Design of Analogs for Enhanced Biological Activity
The rational design of analogs of (2-Chlorobenzyl)aminoacetic acid would be a logical next step to probe its biological activity. This process involves systematically modifying the parent structure to understand the contribution of each component to its biological effect.
Table 1: Hypothetical Analogs of (2-Chlorobenzyl)aminoacetic acid and Rationale for Design
| Analog Structure | Modification Rationale | Potential Impact on Activity |
| (3-Chlorobenzyl)aminoacetic acid | Altering the position of the chlorine atom to meta. | May change the electronic distribution and steric hindrance, potentially altering binding affinity or selectivity for the biological target. |
| (4-Chlorobenzyl)aminoacetic acid | Altering the position of the chlorine atom to para. | Could lead to different interactions within the binding pocket compared to the ortho or meta isomers. |
| (2-Fluorobenzyl)aminoacetic acid | Replacing chlorine with a smaller, more electronegative halogen. | May form stronger halogen bonds or alter the pKa of the molecule, influencing its ionization state at physiological pH. |
| (2-Bromobenzyl)aminoacetic acid | Replacing chlorine with a larger, more polarizable halogen. | Could introduce stronger van der Waals interactions or different halogen bonding geometries. |
| (2-Methylbenzyl)aminoacetic acid | Replacing the chloro group with a methyl group. | Would increase lipophilicity and introduce a non-polar substituent, probing the nature of the binding pocket. |
| Methyl(2-chlorobenzyl)aminoacetic acid | N-alkylation of the amide nitrogen. | May disrupt hydrogen bonding capabilities but could explore additional hydrophobic interactions within the target site. |
| (2-Chlorobenzyl)aminopropanoic acid | Extending the acetic acid chain. | Could alter the positioning of the carboxylic acid group relative to the benzyl moiety, potentially improving interactions with the target. |
The design of these analogs would be guided by computational modeling and docking studies to predict their binding modes and affinities for hypothetical biological targets. Subsequent synthesis and biological evaluation would then provide the empirical data needed to build a robust SAR model.
Proteomic and Metabolomic Investigations of Compound Impact
The impact of a novel compound on a biological system can be comprehensively assessed using "omics" technologies. Proteomics and metabolomics, in particular, can provide a global snapshot of the changes in protein expression and metabolite levels, respectively, following treatment with the compound.
Currently, there are no published proteomic or metabolomic studies specifically investigating the effects of (2-Chlorobenzyl)aminoacetic acid. However, based on the activities of structurally related molecules, one can hypothesize the potential cellular pathways that might be affected. For instance, N-substituted oxamic acids have been explored as inhibitors of enzymes such as lactate (B86563) dehydrogenase and pyruvate (B1213749) dehydrogenase kinase, which are central to cellular metabolism.
A proteomics study would aim to identify proteins that are differentially expressed or post-translationally modified in cells or tissues treated with (2-Chlorobenzyl)aminoacetic acid. This could be achieved using techniques like 2D-gel electrophoresis followed by mass spectrometry or more advanced shotgun proteomics approaches. Such an analysis could reveal the compound's mechanism of action, identify its direct and indirect biological targets, and uncover potential off-target effects.
Metabolomic investigations would complement the proteomic data by providing a functional readout of the cellular state. By measuring the levels of hundreds of small molecules, such as amino acids, lipids, and nucleotides, metabolomics can reveal perturbations in key metabolic pathways. For example, if (2-Chlorobenzyl)aminoacetic acid were to inhibit an enzyme involved in glycolysis, one would expect to see an accumulation of upstream metabolites and a depletion of downstream metabolites.
Table 2: Potential Biomarkers for Proteomic and Metabolomic Studies of (2-Chlorobenzyl)aminoacetic acid
| Omics Approach | Potential Biomarkers | Rationale |
| Proteomics | Heat shock proteins | Often upregulated in response to cellular stress induced by a foreign compound. |
| Enzymes in metabolic pathways (e.g., glycolysis, TCA cycle) | Direct or indirect targets of the compound could lead to changes in their expression levels. | |
| Apoptotic proteins (e.g., caspases, Bcl-2 family) | To assess if the compound induces programmed cell death. | |
| Metabolomics | Lactate, Pyruvate | Key metabolites in energy metabolism that could be altered if related enzymes are targeted. |
| Amino acids | Changes in their levels could indicate effects on protein synthesis or specific metabolic pathways. | |
| ATP, ADP, AMP | Ratios of these nucleotides provide a measure of the cellular energy status. |
Advanced Analytical Methodologies for Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique molecular formula.
For (2-Chlorobenzyl)aminoacetic acid, the molecular formula is C₉H₈ClNO₃. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). missouri.edumsu.edu An HRMS analysis, often using techniques like electrospray ionization (ESI), would provide an experimental mass that can be compared against this theoretical value. A close match between the experimental and theoretical mass provides definitive evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 1: Theoretical Exact Mass Calculation for C₉H₈ClNO₃
| Element | Count | Most Abundant Isotope Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (H) | 8 | 1.007825 | 8.062600 |
| Chlorine (Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Oxygen (O) | 3 | 15.994915 | 47.984745 |
| Total | | Theoretical Monoisotopic Mass | 213.019272 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of magnetically active nuclei.
For (2-Chlorobenzyl)aminoacetic acid, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons of the 2-chlorobenzyl group, the methylene (B1212753) (CH₂) protons, and the amide (NH) proton. The ¹³C NMR spectrum complements this by showing resonances for the distinct carbon atoms, including the two carbonyl carbons, the aromatic carbons, and the aliphatic methylene carbon.
Table 2: 1D NMR Spectroscopic Data for (2-Chlorobenzyl)aminoacetic acid (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
|---|---|---|---|
| ¹H | 9.34 | t, J = 6.0 Hz | 1H, NH |
| ¹H | 7.45-7.43 | m | 1H, Ar-H |
| ¹H | 7.33-7.28 | m | 3H, Ar-H |
| ¹H | 4.40 | d, J = 6.2 Hz | 2H, CH ₂ |
| ¹³C | 162.4 | - | C =O (Carboxylic Acid) |
| ¹³C | 159.2 | - | C =O (Amide) |
| ¹³C | 135.7 | - | Ar-C |
| ¹³C | 132.3 | - | Ar-C |
| ¹³C | 129.5 | - | Ar-C H |
| ¹³C | 129.1 | - | Ar-C H |
| ¹³C | 128.9 | - | Ar-C H |
| ¹³C | 127.6 | - | Ar-C H |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are critical for assembling the complete molecular architecture by revealing through-bond and through-space correlations between nuclei. libretexts.orgwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For (2-Chlorobenzyl)aminoacetic acid, a COSY spectrum would show a cross-peak between the amide proton signal (δ 9.34 ppm) and the methylene proton signal (δ 4.40 ppm), confirming their connectivity through three bonds (H-N-C-H). It would also reveal the coupling relationships between the adjacent protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached heteronuclei, typically ¹³C. An HSQC spectrum would show a clear correlation between the methylene proton signal at δ 4.40 ppm and the methylene carbon signal at δ 40.7 ppm. It would likewise correlate each aromatic proton signal to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically 2-3 bonds) between protons and carbons. This is vital for connecting molecular fragments. Key HMBC correlations for this molecule would include:
From the methylene protons (δ 4.40 ppm) to the amide carbonyl carbon (δ 159.2 ppm) and the aromatic carbon to which the CH₂ group is attached.
From the amide proton (δ 9.34 ppm) to the methylene carbon (δ 40.7 ppm) and both carbonyl carbons (δ 162.4 and 159.2 ppm).
From the aromatic protons to adjacent and quaternary aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between nuclei, which is essential for determining stereochemistry and conformation. A NOESY spectrum could show correlations between the methylene protons and the ortho-proton of the chlorobenzyl ring, providing information about the preferred conformation around the N-C bond.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. vensel.orgresearchgate.net Although a specific crystal structure for (2-Chlorobenzyl)aminoacetic acid is not available in the reviewed literature, the technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror images of a chiral molecule. nih.gov However, an examination of the structure of (2-Chlorobenzyl)aminoacetic acid reveals that it is an achiral molecule. It does not possess any stereogenic centers (e.g., a carbon atom bonded to four different substituents). Consequently, it cannot exist as enantiomers, and the assessment of enantiomeric purity via chiral chromatography is not applicable to this compound.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Degradation Product Analysis
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for assessing compound purity and identifying trace-level impurities or degradation products.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique for analyzing non-volatile compounds in complex mixtures. nih.govshodex.commdpi.com A sample of (2-Chlorobenzyl)aminoacetic acid can be analyzed using reverse-phase HPLC to separate it from any non-volatile impurities. The eluent is then introduced into a tandem mass spectrometer. Using a mode like Selected Reaction Monitoring (SRM), the precursor ion corresponding to the compound (e.g., [M+H]⁺ at m/z 214.0) is isolated and fragmented to produce specific product ions. This highly specific detection method allows for accurate quantification of the main compound and the detection of any related impurities, even at very low concentrations.
GC-MS (Gas Chromatography-Mass Spectrometry): For analysis by GC-MS, volatile and thermally stable compounds are required. mdpi.com Due to the polar nature and low volatility of the carboxylic acid and amide functional groups, (2-Chlorobenzyl)aminoacetic acid must first undergo chemical derivatization. Common derivatization procedures for amino acids involve esterification of the carboxylic acid and acylation or silylation of the amine/amide groups to increase volatility. Once derivatized, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then provides mass spectra for each eluting peak, allowing for the identification of the target compound and any volatile impurities or thermal degradation products. nih.govojp.gov
Applications of 2 Chlorobenzyl Aminoacetic Acid in Chemical and Biological Research
Utilization as a Versatile Synthetic Building Block in Multistep Syntheses
The structural characteristics of (2-Chlorobenzyl)aminoacetic acid make it an important starting material in organic synthesis. The presence of both a nucleophilic secondary amine and an electrophilic carboxylic acid group, once activated, allows for its incorporation into a variety of molecular frameworks.
Amino acids and their derivatives are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prominent in medicinal chemistry. rdd.edu.iqnih.gov The dual functionality of (2-Chlorobenzyl)aminoacetic acid allows it to participate in cyclization reactions to form diverse heterocyclic rings. For instance, derivatives of amino acids can be converted into hydrazides, acid chlorides, or other reactive intermediates to facilitate the construction of ring systems like pyrazoles, pyridazines, and oxazepines. rdd.edu.iq
The general strategy often involves the reaction of the amino acid derivative with a bifunctional reagent, leading to the formation of a new ring. For example, the reaction of an amino acid derivative with reagents like phthalic anhydride (B1165640) or chloroacetyl chloride can initiate sequences that lead to complex heterocyclic structures. rdd.edu.iqresearchgate.net The 2-chlorobenzyl group on the parent molecule can influence the reactivity and properties of the resulting heterocyclic system, potentially impacting its biological activity.
Table 1: Examples of Heterocyclic Systems Derived from Amino Acid Precursors
| Precursor Type | Reagent | Resulting Heterocycle |
|---|---|---|
| Amino Acid Hydrazide | Phthalic Anhydride | Phthalazinone derivative |
| Amino Acid Ester | Hydrazine (B178648) Hydrate | Hydrazide intermediate |
| Schiff Base of Amino Acid Ester | Phthalic Anhydride | Oxazepine derivative |
N-substituted amino acids are fundamental components in the synthesis of peptides and peptidomimetics. google.com (2-Chlorobenzyl)aminoacetic acid can be viewed as a modified amino acid and can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. nih.govpeptide.com The oxoacetic acid moiety provides a carboxylic acid handle for coupling, while the secondary amine can be coupled to an incoming activated amino acid.
The incorporation of such non-natural amino acid derivatives can introduce unique structural constraints and functionalities into a peptide scaffold. nih.gov This can lead to peptides with enhanced stability, modified conformations, or novel biological activities. The 2-chlorobenzyl group, in particular, adds a lipophilic and sterically defined element to the peptide side chain, which can influence how the peptide interacts with its biological target. escholarship.org The synthesis of peptides containing oxo amino acids has been shown to provide additional hydrogen bonding opportunities, which can increase intermolecular interactions. nih.gov
Development as a Chemical Probe for Biological Systems
The structure of (2-Chlorobenzyl)aminoacetic acid and related N-aryl hydroxamic acids makes them suitable candidates for development as chemical probes to study biological processes. researchgate.netmdpi.com Chemical probes are small molecules designed to interact with a specific protein or biomolecule, allowing researchers to study its function in a complex biological environment. nih.gov
Molecules containing benzylamine (B48309) and amide functionalities have been successfully designed as inhibitors for various enzymes, including metalloaminopeptidases and dehydrogenases. nih.govmdpi.com The (2-Chlorobenzyl)aminoacetic acid scaffold can be used as a starting point to design inhibitors for specific enzymes. By modifying the structure, researchers can create potent and selective inhibitors that act as probes to elucidate the enzyme's mechanism of action.
For example, the carboxylic acid can chelate metal ions in the active site of metalloenzymes, while the 2-chlorobenzyl group can occupy a hydrophobic pocket, leading to specific inhibition. mdpi.com Studying how variations in this structure affect inhibitory potency can provide valuable insights into the enzyme's active site architecture and catalytic mechanism. Small-molecule probes are crucial tools for studying enzymes like aminopeptidases, which are important biomarkers in various diseases. nih.gov
Table 2: Enzyme Classes Potentially Targeted by (2-Chlorobenzyl)aminoacetic acid Derivatives
| Enzyme Class | Potential Interaction Moiety | Rationale for Inhibition |
|---|---|---|
| Metalloaminopeptidases | Carboxylic acid, Amide | Metal chelation and hydrogen bonding in the active site. mdpi.com |
| 17β-Hydroxysteroid Dehydrogenases | Benzylamine, Amide | Occupying substrate binding pocket and hydrogen bonding. nih.gov |
| Lipoxygenases (LOX) | N-benzyl group, Triazole ring | Interaction with hydrophobic channels in the enzyme. mdpi.com |
The principles used to design enzyme inhibitors can also be applied to develop probes for studying ligand-receptor interactions. The defined three-dimensional structure of (2-Chlorobenzyl)aminoacetic acid allows it to serve as a scaffold for presenting chemical functionalities in specific spatial orientations.
By systematically modifying the compound, for example, by changing the substitution pattern on the benzyl (B1604629) ring or altering the linker between the ring and the acid moiety, libraries of related compounds can be synthesized. These libraries can then be screened for binding to a receptor of interest. The structure-activity relationship (SAR) data obtained from these studies can help to map the binding pocket of the receptor and identify key interactions necessary for ligand recognition. This information is invaluable for the rational design of more potent and selective receptor agonists or antagonists.
Use in Material Science Research (e.g., Polymerization Initiators, Modifiers)
While direct applications of (2-Chlorobenzyl)aminoacetic acid in material science are not extensively documented, the broader class of N-substituted acrylamides and amino acid-based monomers are utilized in polymer chemistry. researchgate.netnih.gov The structural motifs present in (2-Chlorobenzyl)aminoacetic acid suggest potential, though currently speculative, roles in this field.
For instance, the carboxylic acid group could be used to initiate ring-opening polymerization of cyclic esters or to modify the surface of materials to introduce specific functionalities. The N-substituted amide structure is a repeating unit in certain classes of polymers. nih.gov Radical polymerization of monomers derived from N-acryl amino acids has been used to create polymers with biological activity, such as heparanase inhibition. nih.gov It is conceivable that (2-Chlorobenzyl)aminoacetic acid could be chemically modified to produce a vinyl or acrylamide (B121943) monomer, which could then be polymerized to create functional materials with tailored properties imparted by the 2-chlorobenzyl group.
Role as a Ligand in Coordination Chemistry
(2-Chlorobenzyl)aminoacetic acid, a derivative of oxamic acid, possesses significant potential for acting as a ligand in coordination chemistry. Its molecular structure features multiple donor atoms—specifically, the oxygen atoms of the carboxylate and amide groups, as well as the nitrogen atom of the amide group. This arrangement allows the molecule to bind to metal ions in various ways, leading to the formation of coordination complexes with diverse structures and properties. While specific research focusing exclusively on the coordination chemistry of (2-Chlorobenzyl)aminoacetic acid is limited in publicly accessible literature, its behavior as a ligand can be inferred from studies on the broader class of N-substituted oxamic acid derivatives.
The coordination of N-aryl oxamic acids to metal ions is primarily facilitated by the oxamate (B1226882) moiety. Typically, these ligands act as bidentate chelating agents, forming stable five-membered rings with a central metal ion. The most common coordination mode involves the deprotonated carboxylate oxygen and the amide nitrogen atom. This mode of coordination has been observed in complexes of oxamic acid with a variety of transition metals.
The presence of the 2-chlorobenzyl group as a substituent on the amide nitrogen is expected to influence the electronic properties and steric profile of the ligand, which in turn can affect the stability and structure of the resulting metal complexes. The electron-withdrawing nature of the chlorine atom on the benzyl ring may modulate the acidity of the amide proton and the electron density on the coordinating nitrogen atom. Furthermore, the steric bulk of the 2-chlorobenzyl group could play a crucial role in determining the geometry of the coordination sphere around the metal center and may influence the nuclearity of the complexes formed, favoring the formation of mononuclear species.
The potential coordination modes of N-aryl oxamic acids, including (2-Chlorobenzyl)aminoacetic acid, are illustrated in the table below. These modes highlight the versatility of this class of ligands in forming coordination complexes.
| Coordination Mode | Description | Potential Metal Ions |
| Bidentate (N,O) | The ligand coordinates to the metal center through the deprotonated amide nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. | Transition metals (e.g., Cu(II), Ni(II), Co(II)), Lanthanides |
| Bidentate (O,O) | The ligand coordinates through both oxygen atoms of the deprotonated carboxylate group. This mode is less common for N-substituted oxamic acids but is a possibility. | Lanthanides, Alkaline earth metals |
| Bridging | The ligand bridges two metal centers, with the carboxylate group coordinating to one metal and the amide group to another, potentially leading to polynuclear complexes. | Transition metals |
Future Research Directions and Unexplored Avenues for 2 Chlorobenzyl Aminoacetic Acid
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The advancement of organic synthesis is trending towards greener and more efficient methodologies. Future research should focus on developing novel synthetic pathways for (2-Chlorobenzyl)aminoacetic acid that align with the principles of green chemistry.
One promising avenue is the exploration of biocatalytic synthesis. The use of enzymes in organic synthesis offers high selectivity and reduces the need for harsh reaction conditions and toxic solvents. rsc.orgresearchgate.net Investigating the use of enzymes such as amide bond synthetases could provide a more sustainable route to (2-Chlorobenzyl)aminoacetic acid and its derivatives. nih.gov Furthermore, integrated chemo- and biocatalytic systems, which combine the advantages of both approaches, could offer novel and efficient synthetic disconnections. nih.gov
Another area of focus should be the development of solvent-free or aqueous-based synthetic methods. Microwave-assisted synthesis, for instance, has been shown to accelerate reactions and improve yields for related N-arylphthalamic acids, often in the absence of a solvent. mdpi.com Applying similar techniques to the synthesis of (2-Chlorobenzyl)aminoacetic acid could lead to more environmentally friendly and economically viable production methods.
A comparative analysis of potential synthetic routes is presented in the table below:
| Methodology | Potential Advantages | Key Research Questions |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, optimization of reaction parameters (pH, temperature), scalability. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. | Optimization of microwave parameters, investigation of scalability and energy efficiency. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for automation and high-throughput synthesis. | Development of a continuous flow reactor setup, optimization of residence time and stoichiometry. |
| Aqueous Synthesis | Reduced environmental impact, improved safety. | Investigation of catalyst stability and reactivity in water, development of efficient product isolation techniques. |
Deeper Mechanistic Understanding of Biological Interactions
While the biological activities of (2-Chlorobenzyl)aminoacetic acid are not yet well-defined, its structural motifs, such as the oxamic acid group, are present in compounds with known biological activities, including antiallergy agents. researchgate.netacs.org A crucial future direction is to elucidate the specific biological targets and mechanisms of action of this compound.
Initial studies should involve broad phenotypic screening to identify any potential therapeutic areas where the compound shows activity. Should any activity be identified, subsequent target deconvolution studies will be necessary to pinpoint the specific molecular targets. Techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches can be employed for this purpose.
Furthermore, understanding the structure-activity relationships (SAR) is paramount. This involves synthesizing a library of analogs and assessing their biological activity to determine which parts of the molecule are essential for its effects. The insights gained from SAR studies will be invaluable for the rational design of more potent and selective derivatives.
Rational Design and Synthesis of Advanced Derivatives with Tuned Properties
Building upon a deeper mechanistic understanding, the rational design and synthesis of advanced derivatives of (2-Chlorobenzyl)aminoacetic acid can be pursued to optimize its properties for specific applications. The principles of medicinal chemistry can be applied to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.
For instance, the 2-chlorobenzyl group can be replaced with other substituted aromatic or heterocyclic rings to explore the impact on biological activity. The oxamic acid moiety can also be modified to its bioisosteres, such as hydroxamic acids, which are known to chelate metal ions and inhibit metalloenzymes. nih.govresearchgate.netnih.gov The design of such derivatives can be guided by computational modeling to predict their binding affinity to potential targets.
The synthesis of these novel derivatives will require the development of versatile and robust synthetic methodologies that can accommodate a wide range of functional groups.
Integration with High-Throughput Screening for New Biological Targets
High-throughput screening (HTS) offers a powerful approach to systematically test (2-Chlorobenzyl)aminoacetic acid and a library of its derivatives against a vast array of biological targets. scienceopen.com This can accelerate the discovery of novel biological activities and therapeutic applications.
A future HTS campaign could involve screening against a panel of enzymes, receptors, and ion channels implicated in various diseases. Both biochemical and cell-based assays can be employed to assess the compound's effects. The data generated from HTS can provide valuable starting points for lead optimization programs.
A hypothetical HTS cascade is outlined below:
| Screening Phase | Assay Type | Objective |
| Primary Screen | High-throughput biochemical or cell-based assays | Identify initial "hits" with activity against a broad range of targets. |
| Hit Confirmation | Dose-response analysis of primary hits | Confirm the activity and determine the potency of the initial hits. |
| Secondary Assays | Orthogonal assays (e.g., biophysical binding assays) | Validate the hits and eliminate false positives. |
| Selectivity Profiling | Screening against a panel of related targets | Determine the selectivity of the confirmed hits. |
Computational Design of Functional Analogs
Computational chemistry and molecular modeling can play a pivotal role in guiding the future research of (2-Chlorobenzyl)aminoacetic acid. These in silico tools can be used to predict the properties of novel analogs, thereby prioritizing synthetic efforts and reducing the need for extensive empirical screening.
Molecular docking studies can be used to predict the binding modes of (2-Chlorobenzyl)aminoacetic acid and its derivatives to potential biological targets. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound when interacting with its target.
Potential for Biocatalytic Transformations and Derivatizations
The field of biocatalysis is not only limited to the synthesis of the core molecule but also extends to its derivatization. Enzymes can be used to introduce new functional groups with high chemo-, regio-, and stereoselectivity.
For example, hydrolases could be explored for the selective modification of the carboxylic acid or amide functionalities. Oxidoreductases could be employed to introduce hydroxyl groups on the aromatic ring, leading to new derivatives with potentially altered biological activities. The use of biocatalysis for the derivatization of (2-Chlorobenzyl)aminoacetic acid represents a largely unexplored and promising avenue for future research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Chlorobenzyl)aminoacetic acid, and what reaction conditions optimize yield?
- Methodology :
- Route 1 : Utilize a photoinitiated SRN1 substitution reaction in dimethyl sulfoxide (DMSO) with ketone enolate ions as nucleophiles. This method, adapted from ε-oxo acid synthesis, involves irradiation (e.g., UV light) for 60 minutes to generate intermediates .
- Route 2 : Oxidize precursor compounds like 2-(3-chlorophenyl)-2-oxoacetaldehyde using potassium dichromate (K₂Cr₂O₇) in acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via ethyl acetate extraction .
- Optimization : Adjust pH (e.g., glacial acetic acid) and temperature (room temperature vs. reflux) to minimize side products. Yields typically range from 50–75%, depending on substituent reactivity .
Q. How is the molecular structure of (2-Chlorobenzyl)aminoacetic acid characterized?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions). The compound may adopt a planar geometry in the solid state, similar to oxamide derivatives .
- Spectroscopy : Use ¹H/¹³C NMR to confirm tautomeric equilibria (keto-enol forms) and FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Q. What analytical methods are recommended for purity assessment and quantification?
- Chromatography :
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min .
- LC-MS : Use electrospray ionization (ESI) in negative ion mode to detect the molecular ion peak ([M–H]⁻) at m/z ~212. Confirm fragmentation patterns against reference standards .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions in (2-Chlorobenzyl)aminoacetic acid derivatives?
- Key Factors :
- Electronic Effects : The electron-withdrawing 2-chlorobenzyl group directs nucleophiles (e.g., amines, thiols) to the α-carbon of the oxoacetic moiety via resonance stabilization of transition states .
- Steric Hindrance : Bulky substituents at the benzyl position reduce substitution rates at adjacent sites. Kinetic studies using stopped-flow UV-Vis can quantify activation energies .
Q. How do tautomeric forms of (2-Chlorobenzyl)aminoacetic acid influence its reactivity and stability?
- Tautomer Analysis :
- Keto Form : Dominant in non-polar solvents (e.g., chloroform), stabilized by intramolecular H-bonding between the oxo and amino groups. Confirmed via variable-temperature NMR .
- Enol Form : Observed in polar protic solvents (e.g., methanol), enhancing electrophilicity at the α-carbon. Quantify tautomer ratios using DFT calculations (B3LYP/6-31G*) .
Q. What contradictions exist in reported biological activities of structurally related oxoacetic acid derivatives, and how can they be resolved?
- Contradictions :
- Antimicrobial Activity : Some studies report MIC values of 8–16 µg/mL against S. aureus, while others show no activity (>64 µg/mL). Discrepancies may arise from assay conditions (e.g., pH, inoculum size) .
- Enzyme Inhibition : Conflicting IC₅₀ values for histone deacetylase (HDAC) inhibition suggest differential binding to isoform-specific active sites .
- Resolution : Standardize assays using isothermal titration calorimetry (ITC) to measure binding affinities and crystallize enzyme-ligand complexes for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
